3,4-Dibromo-6-(bromomethyl)chroman-2-one

urokinase isoform selectivity serine protease

3,4‑Dibromo‑6‑(bromomethyl)chroman‑2‑one (also referred to as dihydrocoumarin I or DHDBBMC) is a synthetic, tribrominated dihydrocoumarin derivative that functions as a mechanism‑based (“suicide”) inactivator of serine proteases. The molecule combines a reactive cis‑lactone (ester) function with a bromomethyl alkylating group; both moieties are essential for irreversible enzyme inhibition.

Molecular Formula C10H7Br3O2
Molecular Weight 398.87 g/mol
CAS No. 50465-97-9
Cat. No. B1197533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-(bromomethyl)chroman-2-one
CAS50465-97-9
Synonyms3,4-dihydro-3,4-dibromo-6-bromomethylcoumarin
DHDBBMC
dihydrocoumarin I
Molecular FormulaC10H7Br3O2
Molecular Weight398.87 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)C(C(C(=O)O2)Br)Br
InChIInChI=1S/C10H7Br3O2/c11-4-5-1-2-7-6(3-5)8(12)9(13)10(14)15-7/h1-3,8-9H,4H2
InChIKeyOTAGREPHFZAZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-(bromomethyl)chroman-2-one (CAS 50465-97-9): A Halomethylated Dihydrocoumarin Suicide Substrate for Serine Protease Research


3,4‑Dibromo‑6‑(bromomethyl)chroman‑2‑one (also referred to as dihydrocoumarin I or DHDBBMC) is a synthetic, tribrominated dihydrocoumarin derivative that functions as a mechanism‑based (“suicide”) inactivator of serine proteases [1]. The molecule combines a reactive cis‑lactone (ester) function with a bromomethyl alkylating group; both moieties are essential for irreversible enzyme inhibition [2]. Its physicochemical properties (MW 398.87 g/mol, XLogP 3.4, PSA 26.3 Ų) are consistent with a moderately lipophilic, cell‑permeable small molecule .

Why 3,4-Dibromo-6-(bromomethyl)chroman-2-one Cannot Be Replaced by Generic Dihydrocoumarin Analogs


Halomethylated dihydrocoumarins are not functionally interchangeable. The presence, position, and nature of the halogen substituents directly govern inactivation potency, enzyme‑isoform selectivity, and the site of covalent modification [1]. For example, substituting the 3,4‑dibromo pattern with a 3‑benzyl‑6‑chloromethyl arrangement (dihydrocoumarin II) increases reactivity toward urokinase by a factor of 130, while removal of the alkylating moiety (dihydrocoumarin III) completely abolishes activity [1]. Consequently, procurement of the exact tribromo derivative is mandatory for experiments requiring consistent mechanistic or site‑mapping readouts.

Quantitative Differentiation Evidence for 3,4-Dibromo-6-(bromomethyl)chroman-2-one


Uniform Reactivity Against Urokinase Isoforms: Dihydrocoumarin I vs Dihydrocoumarin II

Dihydrocoumarin I (3,4‑dibromo‑6‑(bromomethyl)chroman‑2‑one) displays analogous inactivation kinetics against both high‑molecular‑weight (HMW) and low‑molecular‑weight (LMW) urokinase. In contrast, the comparator dihydrocoumarin II (3,4‑dihydro‑3‑benzyl‑6‑chloromethylcoumarin) inactivates LMW urokinase 30 % more slowly than HMW urokinase [1]. This differential isoform selectivity makes dihydrocoumarin I the preferred tool when uniform inhibition of all urokinase forms is required.

urokinase isoform selectivity serine protease

130‑Fold Lower Reactivity Compared to 3‑Benzyl‑6‑chloromethyl Analog Defines a Distinct Potency Window

Against HMW urokinase, dihydrocoumarin II (3,4‑dihydro‑3‑benzyl‑6‑chloromethylcoumarin) is 130‑fold more reactive than dihydrocoumarin I [1]. This large potency difference directly reflects the absence of a substrate‑like benzyl side chain in dihydrocoumarin I, making it a less potent but more synthetically accessible and chemically stable reagent for applications where extreme potency is not required or where slower inactivation kinetics are desirable (e.g., pulse‑chase labeling).

suicide substrate kinetic rate constant structure-activity relationship

Site‑Specific Alkylation of His‑46 in Urokinase B‑Chain for Active‑Site Mapping

Tritiated dihydrocoumarin I selectively alkylates His‑46 in the B‑chain of HMW urokinase, as demonstrated by reverse‑phase HPLC separation of peptic peptides followed by sequencing [1]. This single‑site covalent modification provides definitive evidence that His‑46 is located within the enzyme active site. Non‑halomethylated analogs (e.g., dihydrocoumarin III) fail to produce any detectable alkylation [1].

active-site labeling histidine alkylation peptide mapping

Bifunctional Mechanism: Both cis‑Lactone and Bromomethyl Moieties Are Essential for Activity

Structure‑activity studies across the halomethylated dihydrocoumarin series demonstrate that removal of the alkylating halomethyl group (as in dihydrocoumarin III, 3,4‑dihydro‑3‑benzylcoumarin) results in complete loss of irreversible inactivation [1][2]. Similarly, analogs lacking the cis‑ester function are ineffective. Dihydrocoumarin I retains both essential pharmacophoric elements, whereas many commercially available coumarins possess only one.

mechanism-based inhibitor structure-activity requirement alkylating function

Selective Inactivation Profile Across Serine Proteases Distinguishes Dihydrocoumarin I

In a panel of serine proteases, dihydrocoumarin I rapidly inactivates α‑chymotrypsin and subtilisin, whereas trypsin, kallikrein, and papain are inhibited markedly more slowly [1]. This selectivity profile is distinct from that of the benzyl‑substituted analogs, which exhibit broader reactivity. The differential rates enable the compound to be used as a discrimination tool in complex biological matrices.

serine protease panel selectivity profiling α-chymotrypsin

Validated Application Scenarios for 3,4-Dibromo-6-(bromomethyl)chroman-2-one


Active‑Site Mapping of Urokinase (uPA) and Related Fibrinolytic Serine Proteases

The selective alkylation of His‑46 by tritiated dihydrocoumarin I [1] makes this compound the reagent of choice for covalent active‑site footprinting. Researchers can identify catalytic residues unambiguously by HPLC‑MS/MS analysis of proteolytic digests, providing direct experimental validation for crystallographic or docking models of urokinase.

Isoform‑Independent Quantification of Total Urokinase Activity in Biological Samples

Because dihydrocoumarin I inactivates HMW and LMW urokinase with equal efficiency [1], it can be employed as a pan‑urokinase activity probe in plasma or tissue extracts, avoiding the isoform bias introduced by dihydrocoumarin II.

Mechanistic Studies of Suicide‑Substrate Kinetics and Enzyme Deactivation

The well‑characterized kinetic parameters and the defined structural requirements (cis‑lactone + bromomethyl group) [1] allow dihydrocoumarin I to serve as a benchmark compound in academic laboratories investigating mechanism‑based enzyme inhibition. Its moderate potency facilitates kinetic measurements that would be too rapid with more potent analogs.

Discrimination of Chymotrypsin‑Like vs Trypsin‑Like Proteases in Complex Mixtures

The pronounced preference of dihydrocoumarin I for α‑chymotrypsin‑like enzymes over trypsin‑like enzymes [2] enables its use as a selectivity probe in proteomic experiments, helping to deconvolute protease contributions in inflammation or cancer invasion models.

Quote Request

Request a Quote for 3,4-Dibromo-6-(bromomethyl)chroman-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.